4-(Benzyloxy)-3-iodo-1H-pyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
3-iodo-4-phenylmethoxy-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O/c15-11-8-17-14-13(11)12(6-7-16-14)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJCZFWKMPSCSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C3C(=CNC3=NC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744806 | |
| Record name | 4-(Benzyloxy)-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227270-65-6 | |
| Record name | 3-Iodo-4-(phenylmethoxy)-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227270-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Benzyloxy)-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material: 4-Hydroxy-7-azaindole
4-Hydroxy-7-azaindole serves as a common precursor due to its hydroxyl group at the 4-position, which is amenable to benzylation.
Benzylation Step
The hydroxyl group is replaced with a benzyloxy group via nucleophilic aromatic substitution or Mitsunobu reaction :
Iodination Step
The 3-position is iodinated using diiodine (I₂) in a basic medium:
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Reagents : I₂, sodium hydroxide (NaOH), ethanol/water solvent.
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Mechanism : Electrophilic aromatic substitution facilitated by the electron-rich pyrrole ring.
Method 2: Palladium-Catalyzed Cross-Coupling
Key Data
| Step | Reagents/Catalysts | Conditions | Yield |
|---|---|---|---|
| Bromination | NBS, DMF | RT, 6h | 85% |
| Stille Coupling | Pd(PPh₃)₄, SnBu₃ | 100°C, 12h | 70% |
| Iodination | I₂, NaOH | Ethanol/H₂O, 4h | 75% |
Method 3: One-Pot Functionalization
Simultaneous Benzylation and Iodination
A modified approach combines benzylation and iodination in a single pot to reduce purification steps:
Advantages and Limitations
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Advantage : Higher atom economy (yield: ~60%).
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Limitation : Competing side reactions at the 3-position may require careful stoichiometric control.
Method 4: Sonogashira/Suzuki-Miyaura Coupling
Building the Pyrrolopyridine Core
The PMC study highlights palladium-mediated couplings to construct fused heterocycles:
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Chan–Lam Coupling : Attach benzyloxy groups via copper-mediated coupling.
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Suzuki-Miyaura Reaction : Introduce iodine using aryl boronic acids.
Reaction Scheme
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Starting Material : 3-Iodo-1H-pyrrolo[2,3-b]pyridine.
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Coupling : Benzyl alcohol, Cu(OAc)₂, pyridine, 60°C, 8h.
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Purification : Column chromatography (hexane/ethyl acetate).
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Scalability | Purity Challenges |
|---|---|---|---|---|
| Sequential | Benzylation → Iodination | 70–78 | High | Intermediate purification |
| Stille Coupling | Bromination → Coupling | 70–75 | Moderate | Pd contamination |
| One-Pot | Simultaneous functionalization | 60 | Low | Side product formation |
| Suzuki-Miyaura | Core construction → Coupling | 65–70 | High | Boronic acid availability |
Critical Reaction Parameters
Solvent and Temperature Effects
Catalytic Systems
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Pd(PPh₃)₄ : Optimal for Stille coupling but sensitive to oxygen.
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CuI : Effective for one-pot iodination but may require stoichiometric amounts.
Industrial-Scale Considerations
Cost-Benefit Analysis
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Benzyl Bromide vs. Chloride : Benzyl chloride is cheaper but less reactive, necessitating longer reaction times.
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Iodine Source : Molecular iodine (I₂) is cost-effective but poses handling challenges compared to KI/Oxone systems.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-3-iodo-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The benzyloxy group can be oxidized to a benzaldehyde or reduced to a benzyl group.
Cross-Coupling Reactions: The iodine atom can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Cross-Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution: Products depend on the nucleophile used, e.g., azides, nitriles.
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl derivatives.
Cross-Coupling: Various biaryl compounds.
Scientific Research Applications
4-(Benzyloxy)-3-iodo-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly kinase inhibitors and other enzyme inhibitors.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: Explored for its potential use in the development of organic electronic materials.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-3-iodo-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The benzyloxy group can interact with hydrophobic pockets in proteins, while the iodine atom can participate in halogen bonding, enhancing binding affinity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Properties
The benzyloxy group at position 4 distinguishes the target compound from analogs with smaller substituents (e.g., Cl, F) or alternative aromatic systems. Key comparisons include:
Halogenated Derivatives
- 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine (C₇H₄ClIN₂, MW 278.48):
- 4-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine (C₇H₄FIN₂, MW 262.02):
Tosyl-Protected Analogs
- 4-Chloro-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine (C₁₄H₁₀ClIN₂O₂S, MW 432.67):
Extended Aromatic Systems
- Bioactivity: Similar structures show herbicidal and antiproliferative activity .
Biological Activity
4-(Benzyloxy)-3-iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound recognized for its unique structural features, including a benzyloxy group and an iodine atom. This compound belongs to the pyrrolo[2,3-b]pyridine family, which is known for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its medicinal properties, mechanisms of action, and potential applications in drug development.
The molecular formula of this compound is C14H11IN2O, with a molecular weight of approximately 350.159 g/mol. The presence of the benzyloxy group enhances the compound's reactivity and potential for further functionalization through cross-coupling reactions, making it a valuable intermediate in organic synthesis .
Protein Kinase Inhibition
Research indicates that this compound exhibits significant biological activity as a protein kinase inhibitor . Protein kinases play crucial roles in various signaling pathways that regulate cell proliferation and survival. Inhibiting these kinases can disrupt tumor growth and progression, making this compound a candidate for cancer treatment .
Anticancer Properties
The compound has shown effectiveness against conditions modulated by protein kinases such as Insulin Growth Factor 1 (IGF-1). Studies suggest that it may inhibit specific pathways involved in cancer progression, offering a promising avenue for developing new anticancer therapies .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, its interactions with various biological targets suggest that it may modulate key signaling pathways involved in cell proliferation and survival . Further research is needed to elucidate its full range of interactions and mechanisms.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, we can compare it with similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 3-Iodo-1H-pyrrolo[2,3-b]pyridine | Iodo-substituted pyrrolopyridine | Lacks benzyloxy group; simpler structure |
| 4-Iodo-1H-pyrrolo[2,3-b]pyridine | Iodo-substituted pyrrolopyridine | Iodine at position 4; different reactivity |
| 5-Benzyloxy-1H-pyrrolo[2,3-b]pyridine | Benzyloxy-substituted pyrrolopyridine | Different position of benzyloxy; varied biological activity |
This table highlights how the specific iodine and benzyloxy substitutions in this compound influence its reactivity and biological profile compared to its analogs .
Case Studies and Research Findings
Several studies have explored the biological activity of pyrrolo[2,3-b]pyridines and their derivatives. For instance:
- Anticancer Activity : A study demonstrated that compounds within this family exhibited cytotoxic effects against various cancer cell lines. The specific role of the benzyloxy group in enhancing activity was noted .
- Kinase Inhibition : Research has identified that certain derivatives effectively inhibit specific protein kinases linked to cancer progression. The structure-activity relationship (SAR) studies indicated that modifications at the benzyloxy position could enhance potency .
Q & A
Q. What are the common synthetic routes for introducing iodine at the 3-position of pyrrolo[2,3-b]pyridine scaffolds?
The iodination of pyrrolo[2,3-b]pyridine derivatives typically involves electrophilic substitution or transition metal-catalyzed cross-coupling. For example, tert-butyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is synthesized by reacting 3-iodo-1H-pyrrolo[2,3-b]pyridine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane using 4-dimethylaminopyridine (DMAP) as a catalyst . Direct iodination may require controlled conditions (e.g., iodine monochloride in acetic acid) to avoid over-halogenation.
Q. How is the benzyloxy group introduced and removed in pyrrolo[2,3-b]pyridine derivatives?
The benzyloxy group is introduced via nucleophilic substitution or Mitsunobu reaction. For instance, in related triazolopyridine syntheses, benzyl-protected phenols are generated by reacting hydroxyl precursors with benzyl bromide in the presence of a base (e.g., K₂CO₃). Deprotection is achieved using catalytic hydrogenation (H₂/Pd-C) or acidic conditions (e.g., HBr in acetic acid) .
Q. What spectroscopic methods are used to confirm the structure of 4-(Benzyloxy)-3-iodo-1H-pyrrolo[2,3-b]pyridine?
Key techniques include:
- ¹H/¹³C NMR : To verify substitution patterns (e.g., benzyloxy protons at δ ~4.9–5.1 ppm, aromatic protons).
- X-ray crystallography : For absolute stereochemical confirmation, as demonstrated in studies on analogous pyrrolo[2,3-b]pyridine derivatives .
- High-resolution mass spectrometry (HRMS) : To confirm molecular formula (e.g., [M+H]+ calculated for C₁₄H₁₂IN₂O: 375.9972) .
Advanced Research Questions
Q. How can reaction conditions be optimized for regioselective iodination in pyrrolo[2,3-b]pyridine systems?
Regioselectivity is influenced by electronic and steric factors. For example, in 3-iodo derivatives, electron-donating groups (e.g., benzyloxy) at the 4-position direct iodination to the 3-position via resonance stabilization. Solvent polarity (e.g., dichloromethane vs. THF) and temperature (0°C to rt) are critical to minimize side reactions . Computational modeling (DFT) may predict reactive sites by analyzing frontier molecular orbitals.
Q. What strategies are employed to study structure-activity relationships (SAR) for kinase inhibition in pyrrolo[2,3-b]pyridine derivatives?
SAR studies focus on:
- Substituent variation : Modifying the benzyloxy group (e.g., replacing with methoxy or halogen) to assess steric and electronic effects on FGFR1 binding .
- Scaffold hybridization : Fusing triazolo or indole rings to enhance π-π stacking in kinase active sites .
- Biological assays : Testing IC₅₀ values against kinase panels and validating via apoptosis assays (e.g., caspase-3 activation in mesothelioma models) .
Q. How are solubility challenges addressed for pyrrolo[2,3-b]pyridine derivatives in biological assays?
Strategies include:
- Polar substituents : Introducing hydroxyl or amine groups (e.g., 3-hydroxybenzoic acid derivatives) to improve aqueous solubility .
- Prodrug approaches : Masking hydrophobic groups with cleavable esters or carbamates .
- Formulation additives : Using DMSO/PEG mixtures or cyclodextrin encapsulation for in vivo studies .
Notes on Contradictions and Limitations
- Iodination Efficiency : While reports high yields (85%) for Boc-protected intermediates, notes lower yields (68%) for azide-functionalized derivatives due to competing side reactions.
- Biological Activity : FGFR1 inhibitors in lack in vivo data, whereas nortopsentin analogues in show validated tumor inhibition but limited kinase selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
